

L-Homophenylalanine tert-Butyl Ester molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *L-Homophenylalanine tert-Butyl Ester*

Cat. No.: *B1419791*

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An In-depth Technical Guide to **L-Homophenylalanine tert-Butyl Ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

L-Homophenylalanine tert-Butyl Ester is a pivotal derivative of the non-proteinogenic amino acid, L-homophenylalanine. Its significance in the realms of medicinal chemistry and synthetic organic chemistry stems from the strategic incorporation of a tert-butyl ester protecting group. This guide provides an in-depth examination of its molecular characteristics, a detailed protocol for its synthesis, and a discussion of its critical role as a building block in the development of advanced therapeutics, particularly in peptide synthesis. The parent compound, L-homophenylalanine, is a key precursor in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure^[1]. The tert-butyl ester form facilitates its integration into complex molecules by rendering the carboxylic acid moiety unreactive under specific conditions, enhancing solubility, and ensuring stability during multi-step synthetic sequences.

Part 1: Core Molecular and Physicochemical Properties

The fundamental identity of a synthetic building block is defined by its molecular structure and physical characteristics. **L-Homophenylalanine tert-Butyl Ester** is most commonly handled and supplied as its hydrochloride salt to improve stability and shelf-life.

Key Molecular Identifiers

Property	L-Homophenylalanine tert-Butyl Ester (Free Base)	L-Homophenylalanine tert-Butyl Ester Hydrochloride
Molecular Formula	C ₁₄ H ₂₁ NO ₂	C ₁₄ H ₂₂ CINO ₂ [2] [3] [4]
Molecular Weight	235.32 g/mol	271.78 g/mol [3] [4]
IUPAC Name	tert-butyl (2S)-2-amino-4-phenylbutanoate	tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride [2]
CAS Number	Not explicitly assigned	130316-46-0 [2] [3] [4]
Synonyms	H-L-HomoPhe-OtBu	H-L-HomoPhe-OtBu·HCl, (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride [2]

Physicochemical Characteristics

- Appearance: The hydrochloride salt is typically a white to off-white crystalline solid or powder[\[5\]](#).
- Storage: For maximum stability, the compound should be stored in a tightly sealed container, desiccated, at room temperature[\[3\]](#).
- Solubility: While data for the specific ester is limited, similar amino acid esters are soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. The hydrochloride salt exhibits increased solubility in aqueous acidic solutions.

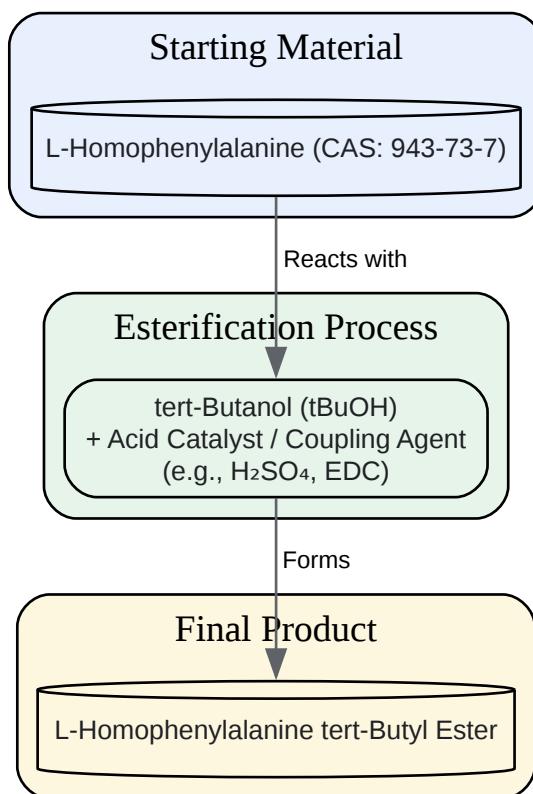
Part 2: Synthesis and Analytical Characterization

The synthesis of **L-Homophenylalanine tert-Butyl Ester** is a cornerstone procedure, typically involving the direct esterification of the parent amino acid. The choice of method hinges on

balancing yield, purity, and the mildness of the reaction conditions to prevent racemization.

Synthesis Workflow Diagram

The overall process involves the protection of the carboxylic acid functional group of the precursor, L-Homophenylalanine.



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Caption: General workflow for the synthesis of **L-Homophenylalanine tert-Butyl Ester**.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common and effective method for preparing tert-butyl esters from an amino acid and tert-butanol. The causality for using an acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

Materials:

- L-Homophenylalanine
- tert-Butanol (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4) or Boron Trifluoride Diethyl Etherate ($BF_3 \cdot OEt_2$)^[6]
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend L-Homophenylalanine (1.0 eq) in a mixture of anhydrous DCM and an excess of tert-butanol (5-10 eq).
- Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise. The mixture is stirred at this temperature for 30 minutes.
 - Rationale: The reaction is cooled to control the exothermic nature of the acid addition and to minimize potential side reactions.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
- Workup and Neutralization: Once complete, carefully quench the reaction by slowly adding it to a chilled, saturated solution of sodium bicarbonate. This step neutralizes the acid catalyst.
 - Self-Validation: The cessation of gas (CO_2) evolution indicates complete neutralization of the acid.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.
- Drying and Concentration: Dry the organic phase over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude ester via flash column chromatography on silica gel to obtain the pure **L-Homophenylalanine tert-Butyl Ester**.

Analytical Characterization Profile

The structure of the synthesized ester is confirmed using standard spectroscopic methods. The following table outlines the expected NMR chemical shifts, which are critical for quality control and structural verification.

Analysis	Expected Result / Characteristic Signals
¹ H NMR	~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons of the phenyl ring). ~3.5 ppm: Triplet or Doublet of Doublets, 1H (α -proton, CH-N). ~2.6 ppm: Triplet, 2H (Benzylic protons, Ph-CH ₂). ~1.8-2.1 ppm: Multiplet, 2H (β -protons, CH-CH ₂). ~1.45 ppm: Sharp Singlet, 9H (tert-Butyl protons, -C(CH ₃) ₃). This signal is highly characteristic due to its high integration and singlet multiplicity[7].
¹³ C NMR	~173 ppm: Carbonyl carbon (Ester, C=O). ~141 ppm: Quaternary aromatic carbon (C-ipso). ~128.5 ppm: Aromatic carbons (CH). ~126 ppm: Aromatic carbon (CH). ~81 ppm: Quaternary carbon of tert-butyl group (-C(CH ₃) ₃). ~55 ppm: α -carbon (CH-N). ~35 ppm: β -carbon (-CH ₂ -). ~32 ppm: Benzylic carbon (Ph-CH ₂). ~28 ppm: Methyl carbons of tert-butyl group (-C(CH ₃) ₃).
Mass Spec (ESI+)	Expected m/z for [M+H] ⁺ : 236.16

Part 3: Applications in Peptide Synthesis and Drug Development

The primary utility of **L-Homophenylalanine tert-Butyl Ester** lies in its role as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu protection strategy[8][9].

Mechanism: The Role of the tert-Butyl Ester in Fmoc-SPPS

The tert-butyl ester serves as an acid-labile protecting group for the C-terminus carboxylic acid. This is orthogonal to the base-labile Fmoc group used to protect the N-terminus, allowing for selective deprotection and chain elongation.

Caption: Role of **L-Homophenylalanine tert-Butyl Ester** in Fmoc peptide synthesis.

Expertise & Field-Proven Insights

The selection of the tert-butyl ester is a deliberate strategic choice for several reasons:

- Orthogonality: It is completely stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the N-terminal Fmoc group during peptide chain elongation. This prevents unwanted side reactions at the C-terminus[9].
- Clean Cleavage: During the final step of peptide synthesis, the tert-butyl ester is cleanly removed under strong acidic conditions (e.g., Trifluoroacetic Acid, TFA). The cleavage mechanism proceeds via a stable tert-butyl carbocation, which then fragments into gaseous isobutylene and CO₂, simplifying purification as these byproducts are volatile.
- Suppression of Side Reactions: For amino acids like Aspartic Acid, side-chain protection as a tert-butyl ester is crucial to prevent the formation of aspartimide, an undesirable side product that can lead to isomerization and impurities[8]. While not a side-chain, the principle of robust protection applies.
- Pharmaceutical Relevance: As a building block for ACE inhibitors and other peptidomimetics, using the tert-butyl ester allows for its incorporation into a peptide sequence which can then be further modified. The non-canonical nature of L-homophenylalanine can impart unique conformational properties or resistance to enzymatic degradation in the final peptide therapeutic.

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- To cite this document: BenchChem. [L-Homophenylalanine tert-Butyl Ester molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1419791#l-homophenylalanine-tert-butyl-ester-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1419791#l-homophenylalanine-tert-butyl-ester-molecular-weight-and-formula)

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